![molecular formula C8H14O3 B1607121 Methyl 2-hydroxycyclohexanecarboxylate CAS No. 2236-11-5](/img/structure/B1607121.png)
Methyl 2-hydroxycyclohexanecarboxylate
Overview
Description
“Methyl 2-hydroxycyclohexanecarboxylate” is a chemical compound with the molecular formula C8H14O3 . It is also known by other names such as “methyl 2-hydroxycyclohexane-1-carboxylate” and "Cyclohexanecarboxylic acid, 2-hydroxy-, methyl ester" . The compound has a molecular weight of 158.19 g/mol .
Molecular Structure Analysis
“Methyl 2-hydroxycyclohexanecarboxylate” has a complex structure with 11 heavy atoms . The compound has a rotatable bond count of 2 . The InChI representation of the compound isInChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3
. Physical And Chemical Properties Analysis
“Methyl 2-hydroxycyclohexanecarboxylate” has a molecular weight of 158.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 158.094294304 g/mol . The topological polar surface area of the compound is 46.5 Ų .Scientific Research Applications
Conformational Studies : M. I. Batuev et al. (1959) investigated the conformations of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates, providing insights into their structural aspects (Batuev, Akhrem, Kamernitskii, & Matveeva, 1959).
Polymerization Research : A study by N. Moszner et al. (2003) demonstrated the radical homopolymerization of a related compound, leading to a polymer with a specific glass transition temperature. This research has implications for the development of new polymeric materials (Moszner, Zeuner, Fischer, Rheinberger, Meijere, & Bagutski, 2003).
Stereocontrolled Synthesis : T. Kitahara et al. (1989) explored the stereocontrolled synthesis of enantiomers of phaseic acid and its methyl ester, starting from a compound structurally similar to methyl 2-hydroxycyclohexanecarboxylate. This has implications in stereochemistry and the synthesis of complex molecules (Kitahara, Touhara, Watanabe, & Mori, 1989).
Chemical Transformations : Research by H. Sirat et al. (1979) on methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, a structurally related compound, focused on various chemical transformations such as dehydration, hydrolysis, and reduction. This has significance in understanding chemical reactivity and synthesis pathways (Sirat, Thomas, & Tyrrell, 1979).
Microwave-Assisted Synthesis : S. Onogi et al. (2012) reported on the microwave-assisted synthesis of a related compound, indicating the utility of advanced synthesis techniques in organic chemistry (Onogi, Higashibayashi, & Sakurai, 2012).
Biochemical Studies : H. Obata et al. (1988) investigated 4-hydroxycyclohexanecarboxylate dehydrogenase, a compound related to methyl 2-hydroxycyclohexanecarboxylate, highlighting its biochemical properties and potential applications in biocatalysis and enzymology (Obata, Uebayasi, & Kaneda, 1988).
properties
IUPAC Name |
methyl 2-hydroxycyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJQZEQYGUQTQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942023 | |
Record name | Methyl 2-hydroxycyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxycyclohexanecarboxylate | |
CAS RN |
2236-11-5, 20027-13-8 | |
Record name | Methyl 2-hydroxycyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2236-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hydroxycyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2236-11-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Methyl 2-hydroxycyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-hydroxycyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.089 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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